![molecular formula C18H19BrN2O2 B3614289 2-(4-bromophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B3614289.png)
2-(4-bromophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide
Overview
Description
2-(4-bromophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide, also known as BPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
2-(4-bromophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide acts as a selective antagonist of the M3 muscarinic receptor subtype. It binds to the receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of various physiological processes regulated by the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of smooth muscle contraction, glandular secretion, and cognitive function. It has also been shown to have potential therapeutic applications in the treatment of various diseases, such as chronic obstructive pulmonary disease (COPD) and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide in lab experiments is its high selectivity for the M3 muscarinic receptor subtype, which allows for specific targeting of this receptor. However, one limitation is that this compound may not be suitable for studying other muscarinic receptor subtypes or other GPCR families.
Future Directions
There are several potential future directions for 2-(4-bromophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide research, including the development of more selective and potent M3 muscarinic receptor antagonists, the investigation of its therapeutic potential in various diseases, and the exploration of its role in regulating other physiological processes. Additionally, the use of this compound in combination with other compounds or therapies may provide new insights into its mechanism of action and potential applications.
Scientific Research Applications
2-(4-bromophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide has been used in various scientific research applications, including as a tool to study the function of the G protein-coupled receptor (GPCR) family. This compound has been shown to selectively bind to the M3 muscarinic receptor subtype, which is involved in regulating various physiological processes such as smooth muscle contraction, glandular secretion, and cognitive function.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(4-pyrrolidin-1-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c19-14-3-9-17(10-4-14)23-13-18(22)20-15-5-7-16(8-6-15)21-11-1-2-12-21/h3-10H,1-2,11-13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUTWCHFGYWIAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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